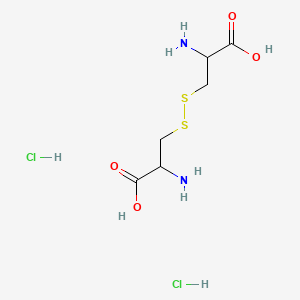

3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride

Description

3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride is a useful research compound. Its molecular formula is C6H12N2O4S2.ClH and its molecular weight is 276.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

DL-Cystine Dihydrochloride, also known as 3,3’-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride or DL-Cystine Hydrochloride, primarily targets the cystinosin protein . Cystinosin is responsible for transporting cystine out of the cell lysosome . A defect in cystinosin function leads to cystine accumulation throughout the body, especially in the eyes and kidneys .

Mode of Action

DL-Cystine Dihydrochloride interacts with its targets by converting cystine into a form that can easily exit cells . This prevents the harmful accumulation of cystine crystals in the body .

Biochemical Pathways

DL-Cystine Dihydrochloride affects the cysteine/cystine shuttle system in Escherichia coli . It also plays a crucial role in the biosynthesis of glutathione , which is the main mediator of intracellular redox homeostasis and helps to reduce oxidative stress .

Pharmacokinetics

It’s known that the solubility of dl-cystine dihydrochloride can be a challenge, as it can precipitate at concentrations higher than 1 mm .

Result of Action

The primary result of DL-Cystine Dihydrochloride’s action is the prevention of cystine crystal accumulation in the body, particularly in the eyes and kidneys . This is particularly beneficial in the treatment of cystinosis, a rare genetic disorder characterized by the widespread accumulation of cystine crystals throughout the body and eye tissues .

Action Environment

The action of DL-Cystine Dihydrochloride can be influenced by environmental factors. For instance, the presence of trace elements such as copper and iron in cell culture media can catalyze the rapid oxidation of L-Cysteine to L-Cystine . Moreover, the solubility of DL-Cystine Dihydrochloride is affected by pH, with higher solubility at neutral pH .

Biological Activity

3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride, also known as cystine or its derivatives, is a compound that has garnered attention for its potential biological activities. This compound is characterized by its disulfide bonds and amino acid structure, which play a crucial role in various biochemical processes.

- Molecular Formula : C₆H₁₄Cl₂N₂O₄S₂

- Molecular Weight : 276.76 g/mol

- CAS Number : 34760-60-6

- Structure : The compound features two 2-aminopropanoic acid units linked by a disulfide bond.

Biological Activity

The biological activity of this compound is primarily attributed to its role as a source of cysteine and its involvement in redox reactions within the body. The following sections detail its mechanisms of action, therapeutic potential, and relevant case studies.

Antioxidant Properties

3,3'-Disulfanediylbis(2-aminopropanoic acid) acts as an antioxidant by donating electrons to free radicals, thereby neutralizing them. This property is significant in preventing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Role in Protein Structure

The disulfide bonds formed by this compound are critical for the stabilization of protein structures. These bonds influence the folding and stability of proteins, which is essential for their biological functions. Disulfide linkages are particularly important in the structure of antibodies and enzymes .

Therapeutic Applications

- Antimicrobial Activity : Research indicates that derivatives of 3,3'-disulfanediylbis(2-aminopropanoic acid) exhibit antimicrobial properties against various pathogens. This makes it a candidate for developing new antibiotics .

- Cancer Treatment : The compound has been studied for its potential role in cancer therapy due to its ability to modulate redox states within cells, influencing cell proliferation and apoptosis .

- Neurological Health : There are indications that this compound may have neuroprotective effects, potentially aiding in conditions such as Alzheimer's disease through its antioxidant capabilities .

Study on Antioxidant Effects

A study published in Biochemical Research demonstrated that 3,3'-disulfanediylbis(2-aminopropanoic acid) significantly reduced oxidative stress markers in vitro. The results showed a reduction in malondialdehyde levels by up to 50% when cells were treated with the compound compared to controls .

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial activity, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL, suggesting strong antibacterial properties .

Neuroprotective Mechanism Exploration

Research exploring the neuroprotective effects revealed that treatment with the compound improved cognitive function in animal models of Alzheimer's disease. The study found that it reduced amyloid-beta plaque formation and improved synaptic plasticity markers .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Biological Activity | Notes |

|---|---|---|---|

| Cystine | 240.31 g/mol | Antioxidant | Naturally occurring amino acid |

| Glutathione | 307.32 g/mol | Antioxidant | Tripeptide involved in detoxification |

| Dithiothreitol | 154.25 g/mol | Reducing agent | Commonly used in biochemical applications |

Properties

IUPAC Name |

2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2.ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCJWNPYGRVHLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904373 | |

| Record name | L-Cystine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13059-63-7, 34760-60-6 | |

| Record name | L-Cystine, radical ion(1+), dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13059-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cystine, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034760606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cystine, hydrochloride (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Cystine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.